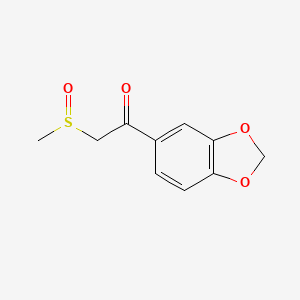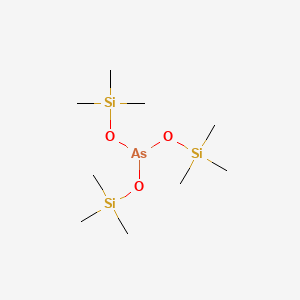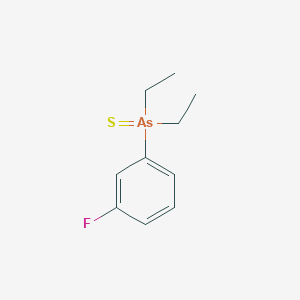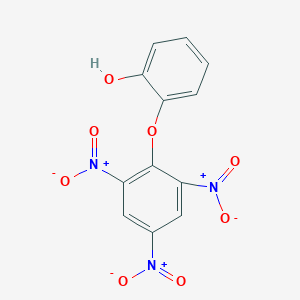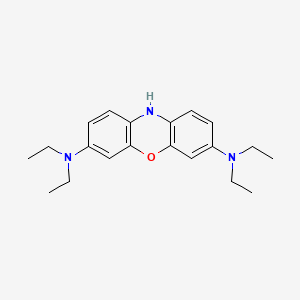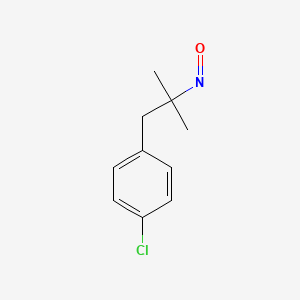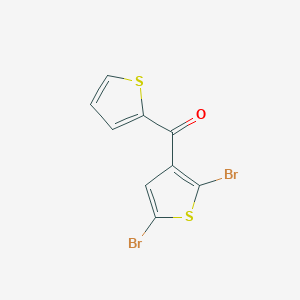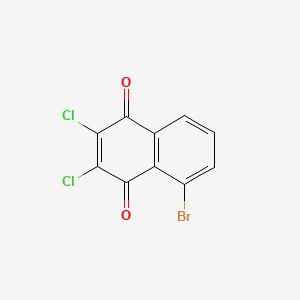
5-Bromo-2,3-dichloronaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2,3-dichloronaphthalene-1,4-dione is a chemical compound with the molecular formula C10H3BrCl2O2. It is a derivative of naphthoquinone, characterized by the presence of bromine and chlorine atoms on the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-dichloronaphthalene-1,4-dione typically involves the bromination and chlorination of naphthoquinone derivatives. One common method includes the chlorination of 1,4-naphthoquinone in the presence of a chlorinating agent such as chlorine gas or thionyl chloride, followed by bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-dichloronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher quinone derivatives, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5-Bromo-2,3-dichloronaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-dichloronaphthalene-1,4-dione involves its interaction with biological molecules. The compound can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. It may also interact with enzymes and proteins, inhibiting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloronaphthalene-1,4-dione: Lacks the bromine atom but shares similar chemical properties.
5-Bromo-1,4-naphthoquinone: Similar structure but without the chlorine atoms.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Contains additional cyano groups, leading to different reactivity.
Uniqueness
5-Bromo-2,3-dichloronaphthalene-1,4-dione is unique due to the presence of both bromine and chlorine atoms, which influence its chemical reactivity and biological activity. This combination of halogens can enhance its antimicrobial properties and make it a valuable intermediate in organic synthesis .
Properties
CAS No. |
56961-91-2 |
|---|---|
Molecular Formula |
C10H3BrCl2O2 |
Molecular Weight |
305.94 g/mol |
IUPAC Name |
5-bromo-2,3-dichloronaphthalene-1,4-dione |
InChI |
InChI=1S/C10H3BrCl2O2/c11-5-3-1-2-4-6(5)10(15)8(13)7(12)9(4)14/h1-3H |
InChI Key |
HQRWUXBJZUPAIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=O)C(=C(C2=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



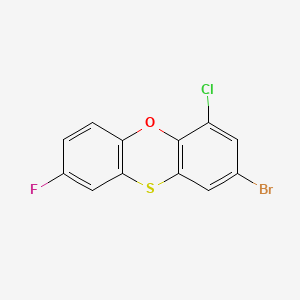
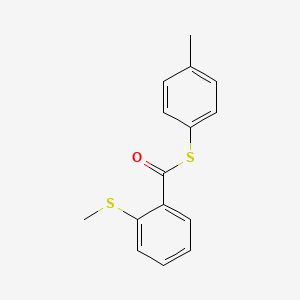
![N,N'-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea](/img/structure/B14636635.png)
